molecular formula C21H16N4O B10840475 1-Phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea

1-Phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea

Cat. No. B10840475
M. Wt: 340.4 g/mol
InChI Key: IJXVHHOSRPNGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is a complex organic compound that features a unique structure combining phenyl, pyridinyl, and isoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea can be achieved through a multi-step process. One common method involves the reaction of 1-phenyl-3-(pyridin-2-yl)isoquinoline with an isocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction models are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is unique due to its combination of phenyl, pyridinyl, and isoquinolinyl groups, which confer specific chemical and biological properties.

properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

1-phenyl-3-(3-pyridin-2-ylisoquinolin-1-yl)urea

InChI

InChI=1S/C21H16N4O/c26-21(23-16-9-2-1-3-10-16)25-20-17-11-5-4-8-15(17)14-19(24-20)18-12-6-7-13-22-18/h1-14H,(H2,23,24,25,26)

InChI Key

IJXVHHOSRPNGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.